3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one
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Overview
Description
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of furan derivatives Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can be achieved through several methods:
Halogenation of Furan Derivatives: Starting from a furan derivative, chlorination can be performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts such as palladium or platinum can be used to facilitate the halogenation and alkylation reactions.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one would depend on its specific application. For instance:
In Biological Systems: It may interact with enzymes or receptors, altering biochemical pathways.
In Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichlorofuran-2(3H)-one: Lacks the ethyl group, potentially leading to different reactivity.
5-Ethyldihydrofuran-2(3H)-one: Lacks the chlorine atoms, affecting its chemical properties.
3,3-Dichloro-5-methyldihydrofuran-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
Properties
CAS No. |
34619-39-1 |
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Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
3,3-dichloro-5-ethyloxolan-2-one |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-4-3-6(7,8)5(9)10-4/h4H,2-3H2,1H3 |
InChI Key |
YBZVLIZQBUCDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)O1)(Cl)Cl |
Origin of Product |
United States |
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